

# H2L 5765834 solubility and preparation for experiments

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Compound of Interest

Compound Name: H2L 5765834

Cat. No.: B1662645

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## **Application Notes and Protocols for H2L 5765834**

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**H2L 5765834** is a potent and selective antagonist of lysophosphatidic acid (LPA) receptors LPA1, LPA3, and LPA5. It exhibits no significant activity at LPA2 or LPA4 receptors, making it a valuable tool for investigating the specific roles of LPA1, LPA3, and LPA5 in various physiological and pathological processes. These application notes provide detailed information on the solubility, preparation for experiments, and relevant protocols for the effective use of **H2L 5765834** in a research setting.

### **Chemical and Physical Properties**

A summary of the key chemical and physical properties of **H2L 5765834** is presented in the table below.



Property	Value	Reference
Chemical Name	2,3-Dihydro-2-[3-(4- nitrophenoxy)phenyl]-1,3- dioxo-1H-isoindole-5- carboxylic acid	[1]
Molecular Formula	C21H12N2O7	[1][2]
Molecular Weight	404.33 g/mol	[1][2]
CAS Number	420841-84-5	[1][2]
Purity	≥98% (HPLC)	[2]
Appearance	Solid powder	
Storage (Solid)	Store at +4°C	[1]

### **Solubility and Stock Solution Preparation**

Proper dissolution and storage of **H2L 5765834** are critical for maintaining its activity and ensuring experimental reproducibility.

### **Solubility Data**



Solvent	Solubility	Notes	Reference
DMSO	250 mg/mL (618.31 mM)	Sonication may be required for complete dissolution. Use freshly opened, anhydrous DMSO as the solvent is hygroscopic.	[3][4]
Aqueous Buffers	Sparingly soluble	To prepare aqueous solutions, first dissolve in an organic solvent like DMSO and then dilute with the aqueous buffer.	

## Protocol for Stock Solution Preparation (10 mM in DMSO)

- Materials:
  - H2L 5765834 powder
  - Anhydrous Dimethyl Sulfoxide (DMSO)
  - Sterile microcentrifuge tubes or vials
  - Vortex mixer
  - Sonicator (optional)
- Procedure:
  - 1. Equilibrate the **H2L 5765834** vial to room temperature before opening.
  - 2. Weigh the desired amount of **H2L 5765834** powder. For example, to prepare 1 mL of a 10 mM stock solution, use 4.04 mg of **H2L 5765834**.



- 3. Add the appropriate volume of anhydrous DMSO to the powder.
- 4. Vortex the solution thoroughly to facilitate dissolution.
- 5. If necessary, sonicate the solution for a short period to ensure complete dissolution.[3][4]
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

**Storage of Stock Solutions** 

Storage Temperature	Shelf Life	Reference
-20°C	1 month	[3][4]
-80°C	6 months	[3][4]

#### **Mechanism of Action and Signaling Pathway**

**H2L 5765834** functions as a competitive antagonist at the LPA1, LPA3, and LPA5 receptors. These G protein-coupled receptors (GPCRs) are known to couple to various G proteins, including Gg/11, Gi/o, and G12/13, to initiate downstream signaling cascades.

**Target Affinity** 

Target Receptor	IC50 (nM)	Reference
LPA1	94	[1]
LPA3	752	[1]
LPA5	463	[1]

#### **Downstream Signaling Pathways**

The binding of LPA to its receptors (LPA1, LPA3, and LPA5) triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. This initiates a cascade of intracellular events, including:



- Gq/11 Pathway: Activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).
- Gi/o Pathway: Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βy subunits can also activate other effectors like Phosphoinositide 3-kinase (PI3K).
- G12/13 Pathway: Activation of Rho GTPases (e.g., RhoA), which are key regulators of the actin cytoskeleton, leading to changes in cell shape, motility, and stress fiber formation.

The diagram below illustrates the signaling pathways modulated by **H2L 5765834**.

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